![molecular formula C23H20N2O5S B2720672 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 380202-39-1](/img/structure/B2720672.png)
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
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Description
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H20N2O5S and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
Research has outlined methods for synthesizing derivatives of this compound, focusing on reactions that produce various substituted forms. For instance, a study demonstrated the synthesis of benzothiophen derivatives, highlighting the transformation of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into several derivatives through bromination and reactions with thiourea or substituted thioureas, producing substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides and tertiary amines (Chapman et al., 1971).
Structural Characterization
The crystal structure of compounds related to the target molecule has been elucidated, revealing insights into their molecular configurations and intermolecular interactions. For example, the crystal structure analysis of a 2-hydroxyphenyl 5-(pyrrol-2-yl)-3H-pyrrolizin-6-yl ketone provided insights into hydrogen bonding patterns and molecular geometry, which could be relevant for understanding the structural properties of the target compound (Dey et al., 2003).
Potential Applications
Molecular Docking Studies
Some studies have investigated the potential applications of similar compounds in therapeutic contexts through molecular docking studies. These studies assess how the compound interacts with biological targets to infer potential therapeutic applications. For example, molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors suggest potential applications in anti-cancer therapies (Karayel, 2021).
Biological Activity
The synthesis and biological evaluation of derivatives have been conducted to explore their antimicrobial, anti-inflammatory, and analgesic activities. Research on benzodiazepine derivatives, for example, has investigated their antimicrobial and anthelmintic activities, providing a foundation for further exploration of related compounds in medical research (Kumar & Joshi, 2007).
properties
IUPAC Name |
(4Z)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-3-30-17-12-15(8-9-16(17)26)19-18(20(27)14-6-4-13(2)5-7-14)21(28)22(29)25(19)23-24-10-11-31-23/h4-12,19,26-27H,3H2,1-2H3/b20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRNJHOZLZIJO-ZZEZOPTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2C4=NC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one |
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